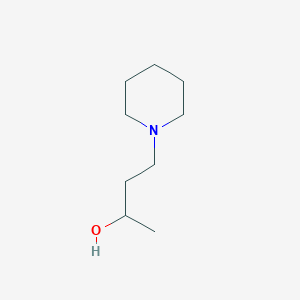

4-(1-Piperidinyl)-2-butanol

CAS No.: 71648-40-3

Cat. No.: VC14209820

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71648-40-3 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 4-piperidin-1-ylbutan-2-ol |

| Standard InChI | InChI=1S/C9H19NO/c1-9(11)5-8-10-6-3-2-4-7-10/h9,11H,2-8H2,1H3 |

| Standard InChI Key | ZXAPAKFRWAWSKS-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN1CCCCC1)O |

Introduction

Chemical Identity and Structural Characteristics

4-(1-Piperidinyl)-2-butanol (CAS: 88887-85-8) is a nitrogen-containing alcohol with the molecular formula C₉H₂₀ClNO in its hydrochloride salt form . The molecule consists of a butanol backbone substituted at the fourth carbon with a piperidine ring, a six-membered heterocycle with one nitrogen atom. The hydrochloride salt enhances stability and crystallinity, making it preferable for storage and handling .

Table 1: Physicochemical Properties of 4-(1-Piperidinyl)-2-Butanol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.714 g/mol | |

| Exact Mass | 193.123 Da | |

| PSA (Polar Surface Area) | 23.47 Ų | |

| LogP (Partition Coefficient) | 1.98 | |

| Melting Point | Not reported | |

| Solubility | Soluble in polar solvents |

The compound’s LogP value of 1.98 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Its polar surface area (23.47 Ų) further supports interactions with biological targets, a trait exploited in medicinal chemistry .

Synthetic Routes and Optimization

Nucleophilic Substitution Reaction

The primary synthesis involves reacting 4-chloro-2-butanol with piperidine under basic conditions. Potassium carbonate or hydroxide deprotonates the alcohol, facilitating a nucleophilic attack by piperidine’s nitrogen on the chloro-substituted carbon . This one-step reaction achieves yields exceeding 70% in acetonitrile at 60–80°C .

Salt Formation for Purification

Crude 4-(1-piperidinyl)-2-butanol is often converted to its hydrochloride salt to improve purity. Acidification with hydrochloric acid precipitates the salt, which is then recrystallized from ethanol or methanol . Patent EP2371817A1 details a related process where toluenesulfonate or oxalate salts are used to isolate piperidine derivatives, achieving >99% purity via selective crystallization .

Table 2: Typical Synthesis Conditions

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Acetonitrile | High reaction rate |

| Base | K₂CO₃ | Efficient deprotonation |

| Temperature | 70°C | 72% yield |

| Purification | Ethanol recrystallization | 99.9% purity (HPLC) |

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

4-(1-Piperidinyl)-2-butanol serves as a precursor to antihistamines and antipsychotics. For example, its structural analog 1,1-diphenyl-4-piperidino-1-butanol hydrochloride (Diphenidol) is a marketed antiemetic . The piperidine moiety’s ability to modulate neurotransmitter receptors underpins its utility in central nervous system (CNS) drug design .

Catalysis and Organic Synthesis

The compound’s nitrogen center participates in coordination chemistry, enabling its use as a ligand in metal-catalyzed reactions. Recent patents highlight its role in cross-coupling reactions to synthesize complex heterocycles .

Future Research Directions

-

Biodegradation Studies: Environmental fate data are lacking, necessitating OECD 301 tests to assess ecological impact.

-

Polymorph Screening: Investigating alternative salt forms (e.g., phosphate, citrate) could improve bioavailability for drug formulations .

-

Process Intensification: Continuous-flow synthesis may enhance yield and reduce waste in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume